

Application Notes and Protocols: Ceftazidime Pentahydrate in Pediatric Infection Studies

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Compound of Interest

Compound Name: *Ceftazidime pentahydrate*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **ceftazidime pentahydrate** in the treatment and study of pediatric bacterial infections. The information is compiled from various clinical and pharmacokinetic studies to guide research and development.

Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including *Pseudomonas aeruginosa*.^{[1][2]} Its pentahydrate form is commonly used for parenteral administration.^[3] In pediatrics, ceftazidime is a critical therapeutic option for a variety of serious infections, ranging from neonatal sepsis to respiratory exacerbations in cystic fibrosis.^{[1][4]} Understanding its pharmacokinetic and pharmacodynamic profile in the pediatric population is essential for optimizing dosing strategies to ensure efficacy while minimizing potential toxicity.^[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various pediatric studies on **ceftazidime pentahydrate**.

Table 1: Recommended Pediatric Dosing Regimens

Age Group	Weight	Infection Severity/Type	Recommended Dosage	Reference
Neonates	<1200 g, 0-4 weeks	General	100 mg/kg/day divided every 12 hours	[5]
Neonates	1200-2000 g, ≤7 days postnatal	General	100 mg/kg/day divided every 12 hours	[5]
Neonates	>2000 g, ≤7 days postnatal	General	100-150 mg/kg/day divided every 8-12 hours	[5]
Neonates	≥1200 g, >7 days postnatal	General	150 mg/kg/day divided every 8 hours	[5]
Neonates & Infants (up to 2 months)	General	25-60 mg/kg/day in 2 divided doses	[6][7]	
Infants & Children (>2 months to 12 years)	Mild to Moderate	30-50 mg/kg/dose IV every 8 hours (max 1000 mg/dose)	[8]	
Infants & Children (>2 months to 12 years)	Severe Infections, Meningitis, P. aeruginosa	50 mg/kg/dose IV every 8 hours (max 2000 mg/dose)	[8]	
Infants & Children (>2 months)	General	30-100 mg/kg/day in 2-3 divided doses	[6]	
Children with Cystic Fibrosis	P. aeruginosa lung infections	Up to 150 mg/kg/day (max	[5][6][7]	

6 g/day) in 3
divided doses

Table 2: Pharmacokinetic Parameters of Ceftazidime in Pediatric Patients

Parameter	Neonates	Infants & Children	Reference
Half-life (β -phase)	1.9 to 5 hours (higher in more immature neonates)	Approximately 1.4 +/- 0.19 hours (similar to adults)	[9]
Administration Route	Intravenous (IV) or Intramuscular (IM)	Intravenous (IV) or Intramuscular (IM)	[3][5][7]
Elimination	Primarily renal (80-90%)	Primarily renal	[4]
Cerebrospinal Fluid (CSF) Penetration	Excellent	Good in the presence of inflammation (meningitis)	[10]

Table 3: Clinical Efficacy in Pediatric Infections

Infection Type	Patient Population	Efficacy/Outcome	Reference
Various Bacterial Infections	31 children	92% cure rate	[11]
Suspected Bacterial Infections	60 children (0.1 to 21 years)	All responded clinically	[12]
Common Childhood Infections (respiratory and urinary tract)	262 children (3 months to 12 years)	96.2% overall success rate (cured or improved)	[13]
Neonatal Sepsis	91 neonates	Bacteriological eradication or clinical improvement in 9 of 14 proven infections	[10]
Complicated Urinary Tract Infections (Pseudomonas spp.)	15 pediatric patients	Urine sterilization during therapy in all patients	[14][15]

Experimental Protocols

Protocol for a Pediatric Pharmacokinetic Study of Ceftazidime

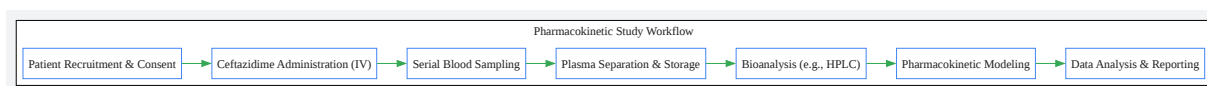
This protocol is a generalized methodology based on common practices in published pediatric pharmacokinetic studies.

Objective: To determine the pharmacokinetic profile (half-life, clearance, volume of distribution) of ceftazidime in a specific pediatric population (e.g., neonates, infants with normal renal function).

Methodology:

- Patient Recruitment:
 - Define inclusion and exclusion criteria (e.g., age range, weight, confirmation of bacterial infection requiring ceftazidime, normal renal and hepatic function).

- Obtain informed consent from parents or legal guardians.
- Drug Administration:
 - Administer a single intravenous dose of **ceftazidime pentahydrate** (e.g., 30 mg/kg) as a slow injection over a defined period (e.g., 3-5 minutes).
- Sample Collection:
 - Collect blood samples at predetermined time points post-administration. A typical schedule might be: 5, 15, 30, 60 minutes, and 2, 4, 6, 8 hours.
 - For neonates and infants, utilize micropuncture techniques to minimize blood loss.
 - Process blood samples to separate plasma and store at -80°C until analysis.
- Bioanalytical Method:
 - Quantify ceftazidime concentrations in plasma samples using a validated method such as high-performance liquid chromatography (HPLC) or a microbiological assay on agar plates.[9]
- Pharmacokinetic Analysis:
 - Plot plasma concentration versus time for each patient.
 - Use pharmacokinetic modeling software (e.g., NONMEM) to fit the data to a compartmental model (e.g., a two-compartment model).[9]
 - Calculate key pharmacokinetic parameters: elimination half-life ($t_{1/2}$), clearance (CL), volume of distribution (Vd), and area under the concentration-time curve (AUC).



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Caption: Workflow for a pediatric pharmacokinetic study of ceftazidime.

Protocol for Evaluating Clinical Efficacy in Pediatric Pneumonia

This protocol outlines a general approach for a clinical trial to assess the efficacy of ceftazidime in treating pediatric pneumonia.

Objective: To evaluate the clinical and bacteriological efficacy of ceftazidime in children with bacterial pneumonia.

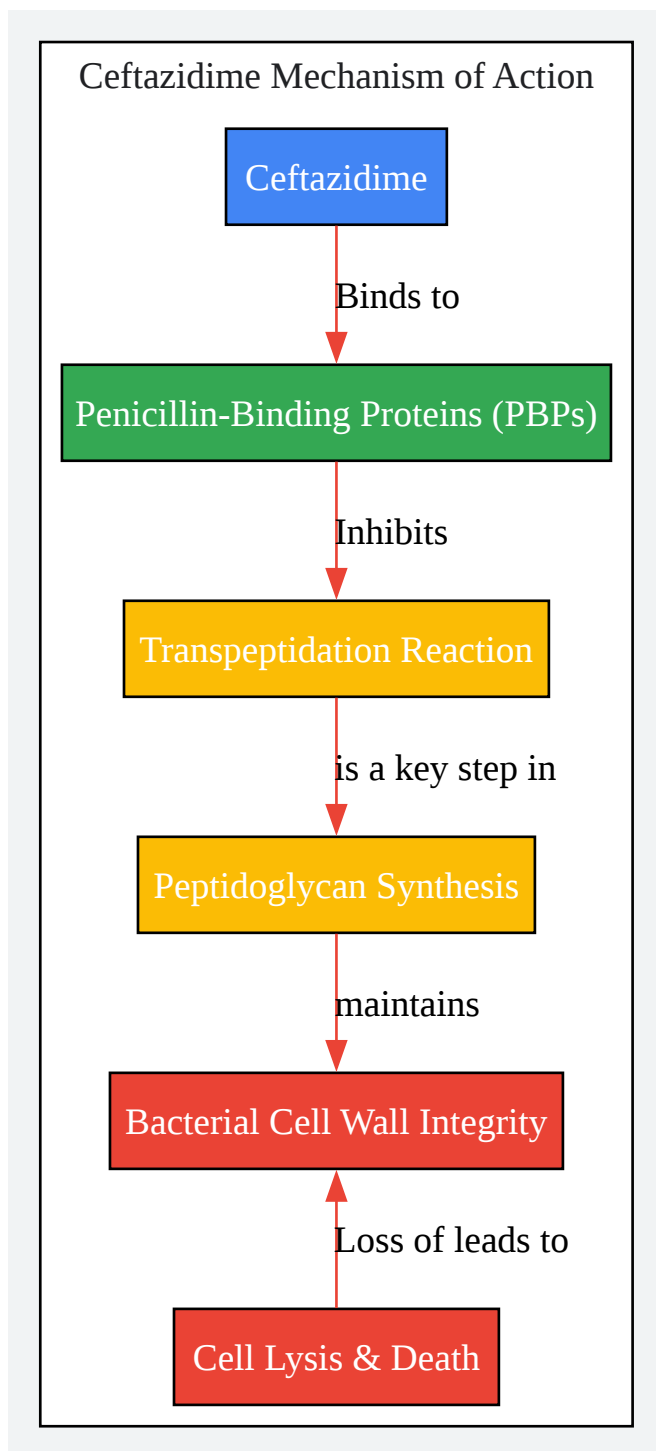
Methodology:

- **Study Population:**
 - Enroll pediatric patients (e.g., aged 3 months to 12 years) with a clinical and radiological diagnosis of pneumonia.
 - Obtain appropriate specimens (e.g., blood, sputum) for bacterial culture and susceptibility testing prior to starting therapy.
- **Treatment Regimen:**
 - Administer ceftazidime at a standard dose (e.g., 50 mg/kg/day) intravenously in divided doses every 8 hours.
 - The duration of therapy is typically determined by clinical response, often for a mean of 7-10 days.[\[13\]](#)
- **Efficacy Assessment:**
 - Clinical Efficacy: Monitor and record clinical signs and symptoms daily (e.g., fever, respiratory rate, oxygen saturation, general condition). Define clinical outcomes such as "cured" (complete resolution of signs and symptoms), "improved" (partial resolution), or "failure" (no improvement or worsening).[\[13\]](#)

- Bacteriological Efficacy: If a pathogen was initially isolated, repeat cultures post-treatment to determine bacteriological eradication.
- Safety Monitoring:
 - Monitor for adverse events through clinical observation and laboratory tests (e.g., complete blood count, liver function tests, renal function tests).[\[10\]](#)
- Data Analysis:
 - Calculate the clinical success rate (percentage of patients cured or improved).
 - Determine the bacteriological eradication rate for the identified pathogens.
 - Summarize the incidence and nature of any adverse events.

Mechanism of Action and Resistance

Ceftazidime, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.



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Caption: Simplified pathway of ceftazidime's bactericidal action.

Considerations for Drug Development

- Dosing in Special Populations: Further studies are needed to optimize dosing in specific pediatric populations, such as obese children and those with augmented renal clearance, as standard dosing may not achieve the desired therapeutic targets.[4][16]
- Combination Therapy: For severe infections, particularly in immunocompromised patients or those with infections caused by multidrug-resistant organisms, the role of ceftazidime in combination with other agents (e.g., avibactam, aminoglycosides) is an important area of research.[17]
- Resistance: The increasing prevalence of resistance to third-generation cephalosporins necessitates ongoing surveillance and the development of strategies to preserve the efficacy of ceftazidime, such as the use of β -lactamase inhibitors.[2]

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References

- 1. [Role of ceftazidime in severe infections in children. Review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ceftazidime for respiratory infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Articles [globalrx.com]
- 4. Frontiers | Population pharmacokinetics and dose optimization of ceftazidime in critically ill children [frontiersin.org]
- 5. droracle.ai [droracle.ai]
- 6. mims.com [mims.com]
- 7. ceftazidime pentahydrate Indications, Pharmacology, Dosage, Side Effects | Drugx [drugx.com.bd]
- 8. Ceftazidime | Johns Hopkins ABX Guide [hopkinsguides.com]
- 9. [Pharmacokinetics of ceftazidime in children and newborn infants. Study in 14 patients and review of the literature] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ceftazidime in neonatal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Clinical evaluation of ceftazidime in the treatment of pediatric infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ceftazidime as initial therapy for suspected bacterial infections in hospitalized pediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Ceftazidime in common infections in childhood. Experience in 262 cases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ceftazidime in the treatment of pediatric patients with severe urinary tract infections due to Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceftazidime in the treatment of pediatric patients with severe urinary tract infections due to Pseudomonas spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Ceftazidime in Children and Adolescents with Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ceftazidime-Avibactam for Hospital Acquired Pneumonia Due to Extended Drug-Resistant Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
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